molecular formula C16H15NO4 B12083047 Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate

Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate

Cat. No.: B12083047
M. Wt: 285.29 g/mol
InChI Key: AGQXTPCOZSGARY-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This compound features a nitrophenyl group and a tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate typically involves esterification reactions. One common method is the reaction of 2-(4-nitrophenyl)-2-(o-tolyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-2-(o-tolyl)acetate

    Substitution: Various substituted esters or amides

    Hydrolysis: 2-(4-Nitrophenyl)-2-(o-tolyl)acetic acid and methanol

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the ester group can be hydrolyzed to release active carboxylic acids. These functional groups interact with molecular targets and pathways, influencing biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitrophenyl)-2-phenylacetate
  • Methyl 2-(4-nitrophenyl)-2-(m-tolyl)acetate
  • Methyl 2-(4-nitrophenyl)-2-(p-tolyl)acetate

Uniqueness

Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is unique due to the specific positioning of the nitrophenyl and tolyl groups, which influence its reactivity and applications

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 2-(2-methylphenyl)-2-(4-nitrophenyl)acetate

InChI

InChI=1S/C16H15NO4/c1-11-5-3-4-6-14(11)15(16(18)21-2)12-7-9-13(10-8-12)17(19)20/h3-10,15H,1-2H3

InChI Key

AGQXTPCOZSGARY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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